Home > Products > Screening Compounds P102721 > Quinupristin and dalfopristin
Quinupristin and dalfopristin - 126602-89-9

Quinupristin and dalfopristin

Catalog Number: EVT-342820
CAS Number: 126602-89-9
Molecular Formula: C54H71N9O13S2 (for quinupristin mesylate); C35H54N4O12S2 (for dalfopristin mesylate)
Molecular Weight: 1118.3 (for quinupristin mesylate) ; 786.9 (for dalfopristin mesylate)
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinupristin and dalfopristin are two semisynthetic streptogramin antibiotic components derived from pristinamycin, produced by the bacterium Streptomyces pristinaespiralis []. They are combined in a 30:70 ratio to form the injectable antibiotic quinupristin/dalfopristin (Synercid) [, , ]. Quinupristin belongs to the streptogramin group B, while dalfopristin belongs to group A [, ]. These compounds are primarily researched for their activity against multidrug-resistant Gram-positive bacteria [, , ].

Pristinamycin

  • Relevance: Quinupristin and dalfopristin are chemically modified, semi-synthetic derivatives of pristinamycin IA and IIA, respectively. These modifications were made to improve the pharmacokinetic properties and allow for intravenous administration. Pristinamycin itself was used as an oral antibiotic but had limitations in terms of its pharmacokinetic profile.

Quinupristin

  • Relevance: Quinupristin is a key component of the target compound "Quinupristin and dalfopristin," contributing to its overall antibacterial activity.

Dalfopristin

  • Relevance: Dalfopristin is the second key component of the target compound "Quinupristin and dalfopristin." The two components act synergistically, resulting in enhanced antibacterial activity compared to either agent alone.

Pristinamycin IIA

  • Relevance: Pristinamycin IIA shares structural similarities with dalfopristin and exhibits similar mechanisms of action, targeting the bacterial 50S ribosomal subunit to inhibit protein synthesis. Dalfopristin, a component of the target compound "Quinupristin and dalfopristin", was derived from Pristinamycin IIA to improve its pharmacokinetic properties.

Erythromycin

  • Relevance: Many studies highlight the effectiveness of Quinupristin and dalfopristin against strains resistant to erythromycin, particularly those exhibiting macrolide-lincosamide-streptogramin B (MLS(B)) resistance. , This distinct activity profile makes the target compound a valuable alternative for treating infections caused by erythromycin-resistant bacteria.

Clindamycin

  • Relevance: Similar to erythromycin, Quinupristin and dalfopristin are frequently investigated for their effectiveness against clindamycin-resistant strains, particularly those with inducible MLS(B) resistance. This characteristic makes the target compound a potentially important option for managing infections caused by clindamycin-resistant organisms.

Linezolid

  • Relevance: Linezolid and the target compound, "Quinupristin and dalfopristin," share overlapping target organisms, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecium (VRE). , This overlap positions them as potential alternative treatment options for infections caused by these multi-drug resistant pathogens.

Tiamulin

  • Relevance: Tiamulin, like Quinupristin and dalfopristin, targets the bacterial ribosome to inhibit protein synthesis. While they have different binding sites, cross-resistance or modulation of resistance levels due to ribosomal mutations can occur. This connection highlights the importance of understanding resistance mechanisms when considering these antibiotics for therapeutic use.

Florfenicol

  • Relevance: Similar to tiamulin, Florfenicol's shared mechanism of action with "Quinupristin and dalfopristin" through protein synthesis inhibition makes it relevant in understanding potential cross-resistance patterns and the impact of ribosomal mutations.

Vancomycin

  • Relevance: Quinupristin and dalfopristin are often investigated as alternative treatment options for infections caused by vancomycin-resistant enterococci (VRE), particularly Enterococcus faecium. The emergence of VRE necessitates the exploration of new therapeutic agents, highlighting the relevance of "Quinupristin and dalfopristin."
Overview

Quinupristin and dalfopristin are two closely related compounds that form a synergistic antibiotic combination known as quinupristin-dalfopristin, marketed under the brand name Synercid. This combination is primarily used to treat serious infections caused by certain Gram-positive bacteria, particularly those resistant to other antibiotics, including vancomycin-resistant Enterococcus faecium. Quinupristin is a derivative of pristinamycin I A (a type B streptogramin), while dalfopristin is derived from pristinamycin II A (a type A streptogramin). The two compounds are administered in a 30:70 ratio, respectively .

Source and Classification

Quinupristin and dalfopristin originate from Streptomyces pristinaespiralis, a bacterium known for producing various antibiotics. They belong to the macrolide-lincosamide-streptogramin class of antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. This class is further divided into two groups based on their chemical structure and mechanism of action: group A (dalfopristin) and group B (quinupristin) streptogramins .

Synthesis Analysis

Methods and Technical Details

The synthesis of quinupristin and dalfopristin involves complex chemical modifications of natural products derived from Streptomyces species. Quinupristin is synthesized by modifying pristinamycin IA to quinuclindynylthiomethyl pristinamycin IA, while dalfopristin is created through the diethylaminoethyl-sulfonyl modification of pristinamycin II A .

The production process is intricate, requiring multiple steps across different manufacturing facilities. It includes fermentation processes followed by extensive purification steps to yield the final injectable formulation. The entire manufacturing cycle can take approximately nine months .

Molecular Structure Analysis

Structure and Data

Quinupristin and dalfopristin exhibit distinct molecular structures that contribute to their unique mechanisms of action. The molecular formulas are as follows:

  • Quinupristin: C₃₁H₃₈N₂O₇S
  • Dalfopristin: C₃₁H₃₉N₃O₇S
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving quinupristin and dalfopristin occurs during their interaction with the bacterial ribosome. When administered, these compounds bind to different sites on the 50S ribosomal subunit, inhibiting protein synthesis through two distinct mechanisms:

  1. Dalfopristin inhibits the initial stages of protein synthesis by blocking substrate attachment at both the acceptor and donor sites.
  2. Quinupristin prevents peptide bond formation, leading to the release of incomplete polypeptide chains .

This cooperative interaction results in a bactericidal effect that is more potent than either compound alone.

Mechanism of Action

Process and Data

The mechanism of action for quinupristin-dalfopristin involves the inhibition of protein synthesis in bacteria. Upon administration, both compounds bind sequentially to the 50S subunit of the bacterial ribosome:

  • Dalfopristin binds first, causing conformational changes that facilitate quinupristin's binding.
  • Quinupristin then binds to its specific site, further stabilizing the complex and effectively halting protein synthesis.

This dual binding mechanism not only enhances antibacterial activity but also contributes to a prolonged post-antibiotic effect, allowing for continued suppression of bacterial growth even after drug levels fall below the minimum inhibitory concentration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinupristin-dalfopristin is presented as a sterile powder for injection. Key physical properties include:

  • Appearance: White to off-white powder
  • Solubility: Highly soluble in dextrose solutions but not in saline
  • Stability: Stable for five hours at room temperature when mixed with dextrose; up to 54 hours when refrigerated .

Chemical properties include its ability to inhibit cytochrome P450–3A4 enzyme activity, which can lead to significant drug interactions with other medications metabolized through this pathway .

Applications

Scientific Uses

Quinupristin-dalfopristin is primarily used in clinical settings for treating severe infections caused by multidrug-resistant Gram-positive bacteria. Its applications include:

Research continues into its efficacy against other resistant pathogens, highlighting its importance in combating antibiotic resistance in clinical microbiology .

Properties

CAS Number

126602-89-9

Product Name

Quinupristin and dalfopristin

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,7S,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

Molecular Formula

C54H71N9O13S2 (for quinupristin mesylate); C35H54N4O12S2 (for dalfopristin mesylate)

Molecular Weight

1118.3 (for quinupristin mesylate) ; 786.9 (for dalfopristin mesylate)

InChI

InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9-,12-11-,23-18-/t31-,35+,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31-,32-/m11/s1

InChI Key

PPKJUHVNTMYXOD-GKSTYDNOSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Synonyms

quinupristin-dalfopristin
RP 59500
RP-59500
Synercid

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.